molecular formula C16H26N2 B14305838 1-Benzyl-6-methyl-1,5-diazecane CAS No. 113641-57-9

1-Benzyl-6-methyl-1,5-diazecane

Katalognummer: B14305838
CAS-Nummer: 113641-57-9
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: WENZOTKIEMSEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-6-methyl-1,5-diazecane is an organic compound with the molecular formula C13H22N2. It is a member of the diazecane family, characterized by a six-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methyl-1,5-diazecane typically involves the reaction of benzylamine with 6-methyl-1,5-diazacyclooctane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-6-methyl-1,5-diazecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-6-methyl-1,5-diazecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-6-methyl-1,5-diazecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-6-methyl-1,5-diazecane is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs .

Eigenschaften

CAS-Nummer

113641-57-9

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

1-benzyl-6-methyl-1,5-diazecane

InChI

InChI=1S/C16H26N2/c1-15-8-5-6-12-18(13-7-11-17-15)14-16-9-3-2-4-10-16/h2-4,9-10,15,17H,5-8,11-14H2,1H3

InChI-Schlüssel

WENZOTKIEMSEIP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN(CCCN1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.